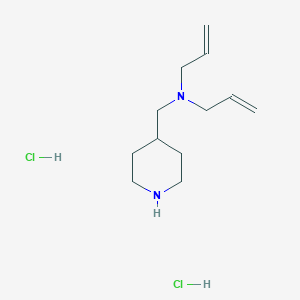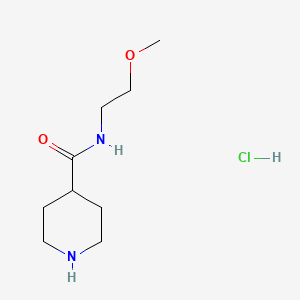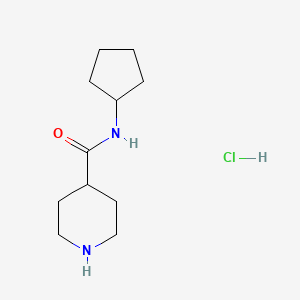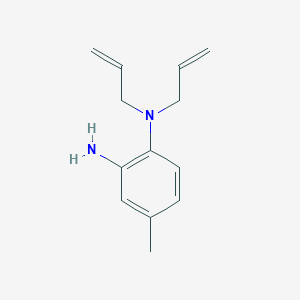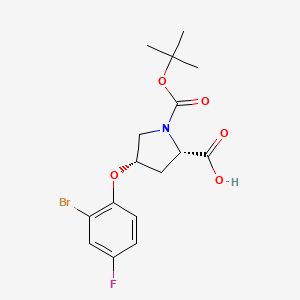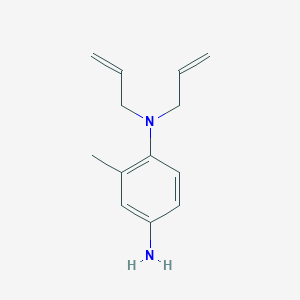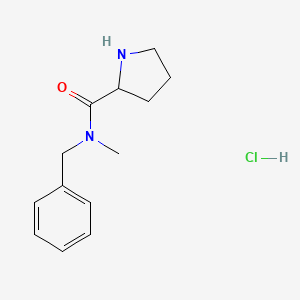
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O . It has been widely researched in the scientific community.
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, and contributes to the stereochemistry of the molecule .Applications De Recherche Scientifique
1. Analgesic Properties Enhancement
A study by Ukrainets et al. (2015) explored the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. The modification led to increased biological activity, particularly for para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
2. Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, demonstrating selective inhibition of histone deacetylases (HDACs) 1-3 and 11. This compound, showing significant antitumor activity in vivo, points to potential applications in cancer treatment (Zhou et al., 2008).
3. Antimicrobial Activity
Zhuravel et al. (2005) synthesized novel carboxamides that showed significant antimicrobial activity against various bacterial and fungal strains. This research indicates the potential use of structurally related compounds to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
4. Androgen Antagonists
A study by Wakabayashi et al. (2008) on 4-(anilino)pyrrole-2-carboxamides, structurally similar to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, found these compounds to be novel androgen receptor antagonists. This research could lead to the development of new therapies for conditions like prostate cancer (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
5. Peptide Deformylase Inhibitor Synthesis
Slade et al. (2006) described the synthesis of a peptide deformylase inhibitor, which is a novel approach targeting bacterial peptide deformylase as a mechanism for antibacterial drug development. This research showcases the application of related compounds in addressing bacterial infections (Slade, Parker, Girgis, Mueller, Vivelo, Liu, Bajwa, Chen, Carosi, Lee, Chaudhary, Wambser, Prasad, Bracken, Dean, Boehnke, Repič, & Blacklock, 2006).
Propriétés
IUPAC Name |
N-benzyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(10-11-6-3-2-4-7-11)13(16)12-8-5-9-14-12;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUANMLNNYDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



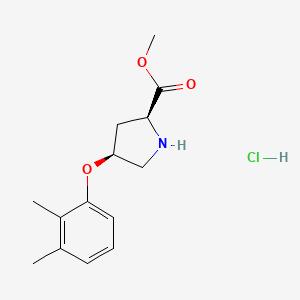
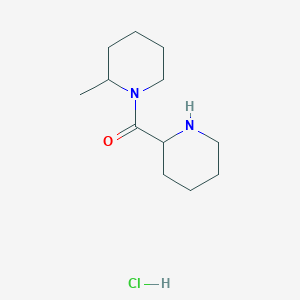
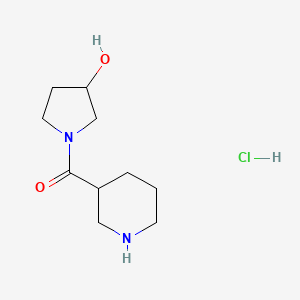
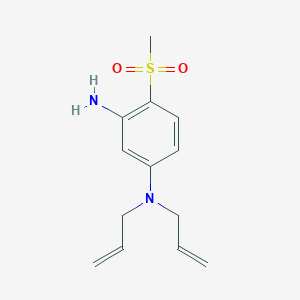
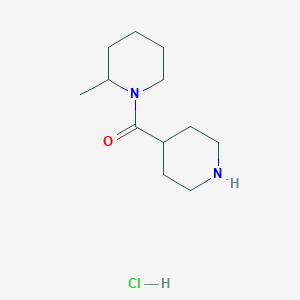
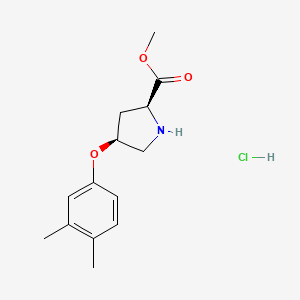
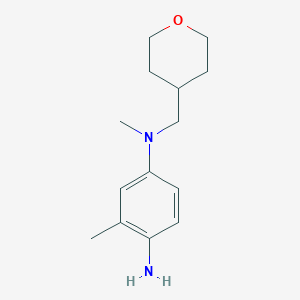
![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)
